

"literature review on the synthesis of quinazolinone analogs"

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Compound of Interest

Compound Name:	2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
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A Technical Guide to the Synthesis of Quinazolinone Analogs

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and approved pharmaceuticals. Their versatile therapeutic potential, ranging from anticancer to antimicrobial and anti-inflammatory activities, has driven extensive research into their synthesis. This technical guide provides a comprehensive literature review of the key synthetic methodologies for quinazolinone analogs, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in this dynamic field.

I. Classical Synthetic Approaches: The Niementowski Reaction

The Niementowski reaction, first described in 1895, remains a fundamental and widely used method for the synthesis of 4(3H)-quinazolinones.^[1] This reaction typically involves the thermal condensation of anthranilic acid with an amide.^[2]

A common variation of this synthesis utilizes formamide to produce the parent quinazolin-4(3H)-one. The versatility of the Niementowski reaction allows for the incorporation of a wide

array of substituents on both the benzene and pyrimidine rings by employing appropriately substituted anthranilic acids and amides.[3]

Table 1: Conventional Synthesis of Quinazolinone Analogs via Niementowski Reaction

Starting Materials	Reagents/Catalyst	Reaction Conditions	Product	Yield (%)	Reference
Anthranilic acid, Formamide	-	130-150°C, 6 h	4(3H)-Quinazolinone	Variable (often low to moderate)	[2]
Anthranilic acid, Acetic anhydride	-	Reflux, 4 h	2-Methyl-4H-benzoxazin-4-one	-	[4]
2-Aminobenzohydrazide, 2-Chlorobenzaldehyde	Pyridine (catalytic)	Ethanol, Reflux, 10 h	3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one	-	[3]

Detailed Experimental Protocol: Conventional Niementowski Synthesis of 4(3H)-Quinazolinone

- In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).[3]
- Heat the reaction mixture at 130-150°C for 6 hours.[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture over crushed ice to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4(3H)-quinazolinone.

II. Modern Synthetic Methodologies

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, a variety of modern synthetic techniques have been developed. These include microwave-assisted synthesis, ultrasound-assisted synthesis, and green chemistry approaches, which often offer improved yields, shorter reaction times, and more environmentally benign conditions.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[\[1\]](#)[\[5\]](#) In the context of quinazolinone synthesis, microwave-assisted methods have been successfully applied to the Niementowski reaction and other cyclization strategies, often leading to higher yields in a fraction of the time required for conventional heating.[\[1\]](#)

Table 2: Microwave-Assisted Synthesis of Quinazolinone Analogs

Starting Materials	Reagents/Catalyst	Reaction Conditions	Product	Yield (%)	Reference
Anthranilic acid, Formamide	Acidic alumina, Silica gel, or Montmorillonite K-10	Microwave, 4 min	Substituted Quinazolinones	Up to 95%	[1]
Anthranilic acid, Trimethyl orthoformate, Amine	Ethanol	Microwave, 120°C, 30 min	3-Substituted-quinazolin-4(3H)-ones	Moderate to excellent	[4]
Anthranilic acid, Valeric anhydride, Pyridine	-	Microwave, 210 W, 15 min	2-Butyl-4H-3,1-benzoxazin-4-one	-	[6]
Isatoic anhydride, 3-Oxo-1H-pyrrolo[3,4-b]quinoline	-	Microwave, Solvent-free	Luotonin A	High	[1]

Detailed Experimental Protocol: Microwave-Assisted Niementowski Reaction

- In a microwave-safe vessel, mix anthranilic acid (1 equivalent) and formamide (excess).
- Add a solid support such as acidic alumina or montmorillonite K-10.[1]
- Irradiate the mixture in a microwave reactor at a specified power (e.g., 60 W) and temperature (e.g., 150°C) for a short duration (e.g., 4-20 minutes).[1][2]
- After cooling, add crushed ice to the vessel and stir.

- Filter the resulting precipitate, wash with cold water, and dry.
- Recrystallize from a suitable solvent to obtain the purified quinazolinone derivative.

B. Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and environmentally friendly approach to quinazolinone synthesis. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures.^{[7][8]}

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis of 4-Tosyl Quinazolines

- In a suitable flask, dissolve 2-iodoaniline (1 equivalent) and tosyl methyl isocyanide (TosMIC) in THF.
- Add a copper catalyst (e.g., CuI) and a base (e.g., cesium carbonate).^[9]
- Place the flask in an ultrasonic bath and irradiate for approximately 30 minutes at room temperature.^{[9][10]}
- Monitor the reaction by TLC.
- Upon completion, work up the reaction mixture by removing the solvent and purifying the residue by column chromatography.

C. Green Chemistry Approaches

In line with the principles of sustainable chemistry, several green methods for quinazolinone synthesis have been developed. These approaches focus on the use of environmentally benign solvents (e.g., water, deep eutectic solvents), reusable catalysts, and energy-efficient reaction conditions.^[11]

Table 3: Green Synthesis of Quinazolinone Analogs

Starting Materials	Reagents/Catalyst	Reaction Conditions	Product	Yield (%)	Reference
Isatoic anhydride, Aniline, Benzaldehyde	nano-In ₂ O ₃ (5 mol%)	Water/Ethanol (2:1), 80°C, 4 h	Substituted quinazolines	High	
Anthranilic acid, Acetic anhydride, Amine	Choline chloride:urea (DES)	80°C	2-Methyl-3-substituted-quinazolin-4(3H)-ones	Moderate to excellent	[4]
Diaminoglyoxime, Anthranilic acid	Acetic acid-functionalized magnetic silica	Water, Room temperature	Quinazolinone derivatives	-	[12]
Isatoic anhydride, Aldehyde, Ammonium acetate	Pt-MWCNTs	Ultrasound irradiation	2,3-Dihydroquinazolin-4(1H)-ones	-	[8]

Detailed Experimental Protocol: Green Synthesis in a Deep Eutectic Solvent (DES)

- Prepare the deep eutectic solvent by mixing choline chloride (1 equivalent) and urea (2 equivalents) and heating at 90°C until a clear liquid forms. Cool to room temperature.[4]
- To the DES, add anthranilic acid (1 equivalent), acetic anhydride (1.2 equivalents), and the desired amine (1.2 equivalents).[4]
- Stir the mixture at 80°C, monitoring the reaction by TLC.
- Once the reaction is complete, add water to the mixture to precipitate the product.

- Filter the crude product, dry it, and recrystallize from ethanol.[\[4\]](#)

III. Synthesis of 2,3-Disubstituted Quinazolinones

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is of particular interest due to the pharmacological importance of this scaffold. Various one-pot and multi-step strategies have been developed to introduce diverse substituents at these positions.

Table 4: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

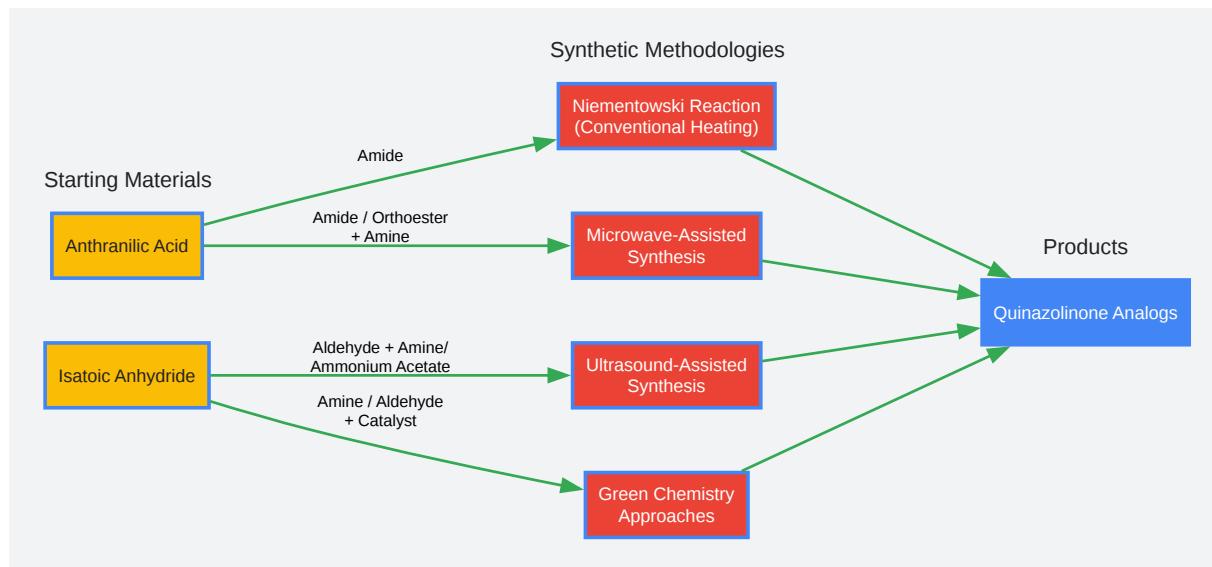
Starting Materials	Reagents/Catalyst	Reaction Conditions	Product	Yield (%)	Reference
Anthranilic acid, Carboxylic acid/Acyl chloride, Amine	P(PhO) ₃ , Pyridine	Microwave, 150-250°C, 3-10 min	2,3-Disubstituted 3H-quinazolin-4-ones	Good to excellent	[13]
2-Aminobenzenamides, Aryl halides, tert-Butyl isocyanide	PdCl ₂ , DPPP, CaCl ₂ , NaOtBu	Toluene, 145°C, 8 h	2,3-Disubstituted quinazolin-4(3H)-ones	Up to 93%	[14]
Anthranilic acid, Butyryl chloride, Acetic anhydride, Aniline, Phenylhydrazine	-	Multi-step	3-Phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one	30%	[15]

Detailed Experimental Protocol: One-Pot, Two-Step Microwave Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones

- Step 1: In a microwave vial, combine anthranilic acid (1 equivalent), a carboxylic acid (1 equivalent), triphenyl phosphite (1.2 equivalents), and pyridine.[13]
- Irradiate the mixture in a microwave reactor at 150°C for 10 minutes.[2]
- Step 2: To the same vial, add the desired amine (1 equivalent).
- Irradiate the mixture again at 250°C for 3-10 minutes.[2]
- After cooling, purify the product by column chromatography.

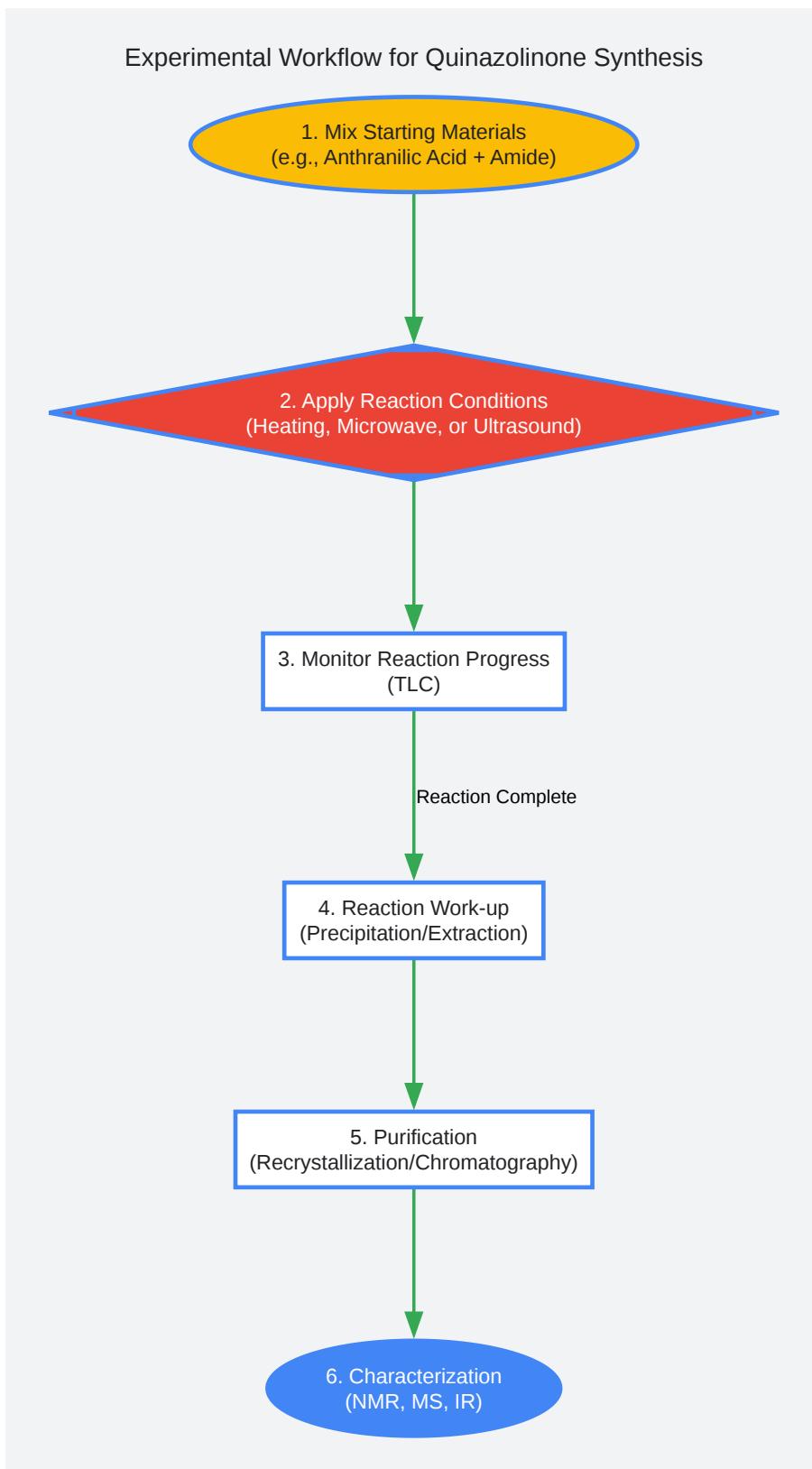
IV. Reaction Pathways and Workflows

Visualizing the synthetic routes and experimental workflows can provide a clearer understanding of the relationships between different methodologies and the steps involved in synthesizing quinazolinone analogs.



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Caption: Overview of synthetic pathways to quinazolinone analogs.



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Caption: General experimental workflow for quinazolinone synthesis.

This guide provides a foundational overview of the synthesis of quinazolinone analogs. For more specific applications and the synthesis of complex derivatives, researchers are encouraged to consult the primary literature cited herein.

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